molecular formula C9H9N3OS B1425280 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 876316-90-4

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B1425280
M. Wt: 207.25 g/mol
InChI Key: ZGEQNICUPRDSGG-UHFFFAOYSA-N
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Description

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Additionally, this paper will explore potential future directions for research on this compound.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, due to its structural similarity with the discussed chemical inhibitors in the study by Khojasteh et al. (2011), may have potential applications in the inhibition of Cytochrome P450 (CYP) isoforms. The selectivity of such inhibitors is crucial in deciphering the involvement of specific CYP isoforms in drug metabolism, indicating potential roles in predicting drug-drug interactions (Khojasteh et al., 2011).

Synthesis and Applications of Pyrazole Heterocycles

The pyrazole moiety is significant in various biologically active compounds and serves as a valuable template for medicinal chemistry. The compound, being a pyrazole derivative, may have uses in synthesizing heterocyclic compounds with wide-ranging biological activities like anticancer, anti-inflammatory, antimicrobial, and antiviral (Dar & Shamsuzzaman, 2015).

Reactivity and Application in Heterocyclic and Dyes Synthesis

The compound’s structural features could be explored for its reactivity and application in synthesizing various classes of heterocyclic compounds and dyes. The unique reactivity of pyrazole derivatives offers mild reaction conditions for generating diverse compounds from a wide range of precursors (Gomaa & Ali, 2020).

Significance in Medicinal Chemistry

Methyl-substituted pyrazoles, including structures similar to 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, are reported as potent medicinal scaffolds exhibiting a spectrum of biological activities. The compound might hold significant value in medicinal chemistry for developing new leads with high efficacy and lesser microbial resistance (Sharma et al., 2021).

properties

IUPAC Name

2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-12-7(9(10)13)5-6(11-12)8-3-2-4-14-8/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEQNICUPRDSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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